molecular formula C13H14N6O4 B2878411 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 349441-29-8

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2878411
CAS RN: 349441-29-8
M. Wt: 318.293
InChI Key: MVLNPTLJIKYRCR-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound with the linear formula C19H22N6O5 . Its CAS Number is 315218-01-0 and it has a molecular weight of 414.424 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study involving the synthesis of new mercapto xanthine derivatives, including a series of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, showed antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds' antitumor activity may be due to their ability to bind and block oncogenic tyrosine kinases, specifically bcr/abl, indicating the potential of similar purine-based compounds in cancer research (Sultani et al., 2017).

Radiosynthesis for Metabolic Studies

Research on the radiosynthesis of chloroacetanilide herbicide and a dichloroacetamide safener highlighted the requirement of high specific activity compounds for studying their metabolism and mode of action. Such methodologies could be applicable for tracking the metabolism and distribution of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide in biological systems (Latli & Casida, 1995).

Neuroprotective and Inhibitory Activities

Semi- and thiosemicarbazides containing a methylxanthine moiety were synthesized and evaluated for their in vitro neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This suggests the potential for compounds with similar structures, like this compound, in neuroprotective and neurological disorder treatments (Mitkov et al., 2022).

Antioxidant and Anticancer Activities

The antioxidant activity of new coumarin derivatives was studied, demonstrating potential for compounds with similar functionalities in combating oxidative stress. Additionally, acefylline derivatives exhibited anticancer activities, suggesting the relevance of purine-based compounds in developing new anticancer agents (Kadhum et al., 2011); (Shahzadi et al., 2022).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-7-4-8(16-23-7)15-9(20)5-19-6-14-11-10(19)12(21)18(3)13(22)17(11)2/h4,6H,5H2,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLNPTLJIKYRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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